5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde
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Overview
Description
5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a prop-2-yn-1-yl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis . This reaction typically takes place in a solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde share structural similarities and exhibit diverse biological activities.
Imidazole Derivatives: These compounds also possess a heterocyclic ring and are known for their broad range of chemical and biological properties.
Uniqueness
5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-6-[methyl(prop-2-ynyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-4-5-13(3)11-9(2)6-10(8-14)7-12-11/h1,6-8H,5H2,2-3H3 |
InChI Key |
VWPYLGFENKSVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)CC#C)C=O |
Origin of Product |
United States |
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